3-Methylamino-6-fluoro-4-nitrobenzoic acid
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Overview
Description
3-Methylamino-6-fluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C8H7FN2O4 and a molecular weight of 214.15 g/mol. This compound has been the subject of study in various research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylamino-6-fluoro-4-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of benzoic acid derivatives followed by fluorination and methylamination steps . The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve large-scale nitration and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Methylamino-6-fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
3-Methylamino-6-fluoro-4-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylamino-6-fluoro-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical environment and the presence of other interacting molecules. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: A precursor to 3-aminobenzoic acid, used in dye synthesis.
4-Fluoro-3-nitrobenzoic acid: Used in the synthesis of various organic compounds.
4-Nitrobenzoic acid: A precursor to 4-aminobenzoic acid, used in the production of anesthetics.
Uniqueness
3-Methylamino-6-fluoro-4-nitrobenzoic acid is unique due to the presence of both a methylamino group and a fluoro group on the benzoic acid ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-fluoro-5-(methylamino)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O4/c1-10-6-2-4(8(12)13)5(9)3-7(6)11(14)15/h2-3,10H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFIDBFOFBJTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C(=C1)C(=O)O)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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